Synthetic Efficiency: Microwave-Assisted Yield Advantage Over Conventional Heating
In a head-to-head comparison within the same study, the synthesis of 3-substituted-7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one (3a) was optimized across seven conditions. The target compound's core was constructed with a 95% isolated yield under microwave irradiation at 115 °C for 5 minutes, compared to only 21% yield using conventional reflux in toluene [1]. This 4.5-fold improvement is specific to the 7-chloro derivative, as the methodology was developed and validated exclusively for this scaffold.
| Evidence Dimension | Isolated synthetic yield of 3a |
|---|---|
| Target Compound Data | 95% (microwave, AcOH, 115 °C, 5 min) |
| Comparator Or Baseline | 21% (conventional reflux, toluene, 24 h) |
| Quantified Difference | +74 percentage points; 4.5-fold increase |
| Conditions | Baylis-Hillman adduct 1a + 6-chloropyridazin-3-amine 2; product 3a isolated yield |
Why This Matters
For procurement, this validates that the 7-chloro scaffold is specifically enabled for rapid, high-yield diversification, reducing downstream synthesis costs and time.
- [1] Liu, Y.; Wan, K.; Wang, Z. Fast, microwave-promoted one-pot synthesis of bicyclic pyrimidones from Baylis-Hillman adducts. J. Chem. Res. 2015, 39, 63-66. View Source
